molecular formula C8H16O B120141 [(Tert-butoxy)methyl]cyclopropane CAS No. 1235439-88-9

[(Tert-butoxy)methyl]cyclopropane

Cat. No. B120141
M. Wt: 128.21 g/mol
InChI Key: PGTIPHYWXVHGFM-UHFFFAOYSA-N
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Description

“[(Tert-butoxy)methyl]cyclopropane” is a derivative of cyclopropane, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The smallest cycloalkane is cyclopropane . In addition to being saturated cyclic hydrocarbons, cycloalkanes may have multiple substituents or functional groups that further determine their unique chemical properties .


Synthesis Analysis

Cyclopropane-fused ring scaffolds are typically prepared from olefinic diazo compounds via transition-metal catalysed intramolecular carbenoid insertion . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene, H2C, is the simplest carbene, and in general, carbenes have the formula R2C .


Molecular Structure Analysis

Cyclopropane is necessarily planar (flat), with the carbon atoms at the corners of an equilateral triangle . The 60º bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom, causing an increase in the potential energy .


Chemical Reactions Analysis

Cyclopropane, like many other cycloalkanes, undergoes ring-opening reactions . The highly strained nature of cyclopropane compounds makes them very reactive and interesting synthetic targets .


Physical And Chemical Properties Analysis

The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain . Angle Strain occurs when the sp3 hybridized carbons in cycloalkanes do not have the expected ideal bond angle of 109.5º, causing an increase in the potential energy .

Future Directions

Cycloalkanes and their derivatives have many applications in fields like fuel, natural gas, petroleum gas, kerosene, diesel, and many other heavy oils . Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures . Therefore, the study and application of “[(Tert-butoxy)methyl]cyclopropane” and similar compounds have a promising future.

properties

IUPAC Name

(2-methylpropan-2-yl)oxymethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,3)9-6-7-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTIPHYWXVHGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273688
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Tert-butoxy)methyl]cyclopropane

CAS RN

1235439-88-9
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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